6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline
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Overview
Description
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline is a heterocyclic compound that features a fused imidazo-pyridine ring system attached to a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline typically involves the construction of the imidazo-pyridine core followed by its attachment to the quinoline ring. One common method involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo-pyridine core. This intermediate is then coupled with a quinoline derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, often using halogenated derivatives as starting materials
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of various substituted imidazo-pyridine-quinoline derivatives.
Scientific Research Applications
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
- 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline
- 6-(imidazo[1,2-a]pyridin-6-yl)quinoline
- 6-(imidazo[4,5-b]pyridine) derivatives
Uniqueness
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering potential advantages in terms of selectivity and potency compared to other similar compounds .
Properties
Molecular Formula |
C20H13N5 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline |
InChI |
InChI=1S/C20H13N5/c1-2-18-17(16(5-8-22-18)13-3-6-21-7-4-13)9-14(1)15-10-19-20(23-11-15)25-12-24-19/h1-12H,(H,23,24,25) |
InChI Key |
JKZAUGBCNODTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C3=CC4=C(N=C3)N=CN4)C5=CC=NC=C5 |
Origin of Product |
United States |
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